molecular formula C8H10O B561490 Oct-5-en-7-yn-2-one CAS No. 106950-05-4

Oct-5-en-7-yn-2-one

Cat. No.: B561490
CAS No.: 106950-05-4
M. Wt: 122.167
InChI Key: PYLNVVNSWTXXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oct-5-en-7-yn-2-one, also known as this compound, is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.167. The purity is usually 95%.
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Properties

CAS No.

106950-05-4

Molecular Formula

C8H10O

Molecular Weight

122.167

IUPAC Name

oct-5-en-7-yn-2-one

InChI

InChI=1S/C8H10O/c1-3-4-5-6-7-8(2)9/h1,4-5H,6-7H2,2H3

InChI Key

PYLNVVNSWTXXMT-UHFFFAOYSA-N

SMILES

CC(=O)CCC=CC#C

Synonyms

5-Octen-7-yn-2-one (6CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In accordance with a procedure suggested by L. Miginiac, et al., Org. Prep. Proced. Int., 10, 261 (1978), a mixture containing 2.81 g (17.7 mmoles) of 5-bromo-3-methyl-3-penten-1-yne (produced in accordance with Example I), 3.27 g (23.6 mmoles) of anhydrous potassium carbonate, and 2.00 mL (19.5 mmoles) of 2,4-pentanedione (purchased from Aldrich Chemical Co., Milwaukee, Wis.) in 12.0 mL of absolute ethanol was heated, protected from atmospheric moisture, at reflux for 19 hours. The cooled mixture was diluted with 60 mL of water to dissolve the inorganic solids and the product was isolated by extraction (3×60 mL) with 1:1 (v/v) ether:hexane. After subsequent washing of the combined organic extracts with 10% aqueous sodium chloride (3×80 mL), the organic layer was dried over anhydrous magnesium sulfate and filtered. Removal of the volatile organic solvents by evaporation at reduced pressure, followed by evaporative distillation, afforded 1.67 g (69% yield) of the named ketone: boiling point 82°-91° C. (bath temperature, 2.5 mm). The identity and purity of this known ketone were ascertained by IR and proton NMR analysis. An alternate synthesis of this ketone has been described by P. I. Zakharova, et al., Chem. Abstracts. 75, 109784h (1971).
Name
5-bromo-3-methyl-3-penten-1-yne
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69%

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